2-Cyano-5-(4-formylphenyl)phenol
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Overview
Description
2-Cyano-5-(4-formylphenyl)phenol is an organic compound with a molecular formula of C14H9NO2 This compound is characterized by the presence of a cyano group (-CN) and a formyl group (-CHO) attached to a phenyl ring, which is further connected to a phenol group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-formylbenzonitrile with phenol under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific method used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(4-formylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Formation of 2-Cyano-5-(4-carboxyphenyl)phenol
Reduction: Formation of 2-Amino-5-(4-formylphenyl)phenol
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Cyano-5-(4-formylphenyl)phenol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its unique structural features make it a candidate for the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(4-formylphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The cyano and formyl groups can participate in interactions with nucleophiles or electrophiles, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-(4-formylphenyl)phenol: Similar structure but with the cyano group in a different position.
2-Cyano-5-(4-methylphenyl)phenol: Similar structure but with a methyl group instead of a formyl group.
2-Cyano-5-(4-hydroxyphenyl)phenol: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
2-Cyano-5-(4-formylphenyl)phenol is unique due to the specific positioning of the cyano and formyl groups on the phenyl rings
Properties
IUPAC Name |
4-(4-formylphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-13-6-5-12(7-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCOJHTVRLJSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684646 |
Source
|
Record name | 4'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-54-5 |
Source
|
Record name | 4'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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